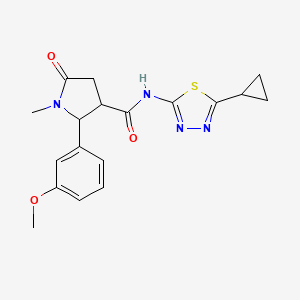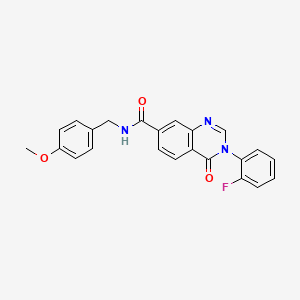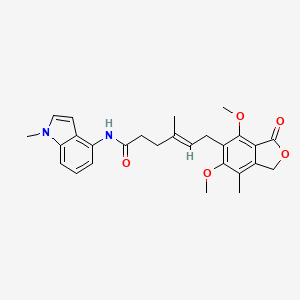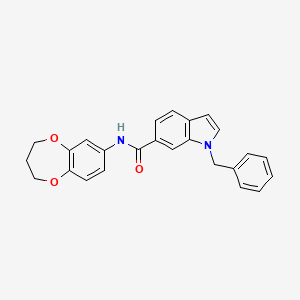![molecular formula C22H26N2O5 B10998512 2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10998512.png)
2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The isopropyl group is introduced to the indole core through substitution reactions, often using isopropyl halides in the presence of a base.
Coupling with Trimethoxyphenyl Acetamide: The final step involves coupling the indole derivative with 3,4,5-trimethoxyphenyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole core, facilitated by the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Isopropyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Introduction of various substituents at the indole core.
Scientific Research Applications
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing the indole nucleus.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-4-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O5/c1-14(2)24-10-9-16-17(24)7-6-8-18(16)29-13-21(25)23-15-11-19(26-3)22(28-5)20(12-15)27-4/h6-12,14H,13H2,1-5H3,(H,23,25) |
InChI Key |
LFSRQIBBYIZBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10998429.png)
![4-{[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B10998445.png)
![N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10998448.png)
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10998454.png)
![1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B10998465.png)

![2,4-dichloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B10998470.png)

![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10998476.png)

![(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B10998482.png)
![6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B10998493.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-oxo-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide](/img/structure/B10998511.png)
